N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide often involves routes like the reduction of Schiff bases or the use of C,O-dilithium intermediates generated from similar propanamide derivatives and butyllithium. These methods provide a foundation for synthesizing a wide range of compounds, including azo dyes and dithiocarbamate, by leveraging intermolecular interactions and secondary interactions for molecular stability (Ajibade & Andrew, 2021) (Aluri et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide has been elucidated through techniques like X-ray diffraction analysis, revealing orthorhombic and monoclinic crystal systems with significant intermolecular hydrogen bonding and secondary intermolecular interactions. These structural insights are crucial for understanding the compound's chemical behavior and potential applications (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide derivatives highlight the compound's versatility as a synthon in reductive amination reactions, leading to a series of ligands with functional groups that augment the compound's chemical reactivity and potential for further modifications (Cheruzel et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are determined by the compound's molecular structure and intermolecular interactions. Although specific data on N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide is scarce, related compounds exhibit distinct physical characteristics influenced by their molecular configurations and hydrogen bonding patterns, informing on the compound's behavior in various environments (Ajibade & Andrew, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, are closely tied to the compound's molecular structure. Studies on similar compounds provide insights into how variations in the molecular framework affect chemical behavior, offering a basis for predicting the reactivity of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide under different chemical conditions (Aluri et al., 2014).
Scientific Research Applications
Synthesis of Azo Dyes and Dithiocarbamate
- Scientific Field : Organic Chemistry
- Summary of Application : Compounds with similar structures to “N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide” have been synthesized via the Schiff bases reduction route . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
- Methods of Application : The compounds were synthesized using a reduction route involving Schiff bases . The specific technical details or parameters of the synthesis were not provided in the source .
- Results or Outcomes : The synthesized compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .
Tyrosinase Inhibition
- Scientific Field : Biochemistry
- Summary of Application : Compounds with similar structures have been studied for their potential as tyrosinase inhibitors . Tyrosinase is a multifunctional copper-containing oxidase enzyme that plays a key role in the biosynthesis of melanin pigment in living organisms .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : The position of ring substituents and their interaction with tyrosinase could be correlated with their effectiveness or lack thereof against inhibiting the enzyme .
Preparation of Secondary Amines
- Scientific Field : Organic Chemistry
- Summary of Application : Compounds with similar structures have been used for the preparation of secondary amines . Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals such as antidepressants (clomipramine, desipramine) psychedelic and opiate analgesics (phenethylamines, codeine, heroin, morphine), and agrochemicals, among others .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : The position of ring substituents and their interaction with tyrosinase could be correlated with their effectiveness or lack thereof against inhibiting the enzyme .
Synthesis of Dithiocarbamates and Dyes
- Scientific Field : Organic Chemistry
- Summary of Application : Compounds with similar structures have been used for the synthesis of dithiocarbamates and dyes . Dithiocarbamates are used in the rubber industry and in the synthesis of a number of organic products. Dyes have applications in textiles, food, and other industries .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : The position of ring substituents and their interaction with tyrosinase could be correlated with their effectiveness or lack thereof against inhibiting the enzyme .
Preparation of Pharmaceuticals
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : Compounds with similar structures have been used for the preparation of pharmaceuticals such as antidepressants (clomipramine, desipramine), psychedelic and opiate analgesics (phenethylamines, codeine, heroin, morphine), and agrochemicals, among others .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : The position of ring substituents and their interaction with tyrosinase could be correlated with their effectiveness or lack thereof against inhibiting the enzyme .
Synthesis of Agrochemicals
- Scientific Field : Agrochemistry
- Summary of Application : Compounds with similar structures have been used for the synthesis of agrochemicals . Agrochemicals are chemicals used in agriculture, including pesticides, insecticides, fungicides, herbicides, and chemical fertilizers.
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : The position of ring substituents and their interaction with tyrosinase could be correlated with their effectiveness or lack thereof against inhibiting the enzyme .
Safety And Hazards
properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,13H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSNWZDYAAXRDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359354 | |
Record name | N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide | |
CAS RN |
108792-09-2 | |
Record name | N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.